molecular formula C12H13NO B1308985 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde CAS No. 876716-49-3

5-Ethyl-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1308985
CAS No.: 876716-49-3
M. Wt: 187.24 g/mol
InChI Key: HYWQWDIYEYKJSH-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another method includes the reaction of 5-methyl-1H-indole with oxidizing agents like acidic potassium permanganate to form 5-methyl-1H-indole-3-alcohol, which is then converted to 5-methyl-1H-indole-3-carbaldehyde using basic solutions such as sodium hydroxide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde stands out due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

5-ethyl-2-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-9-4-5-12-10(6-9)11(7-14)8(2)13-12/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWQWDIYEYKJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=C2C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424403
Record name 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876716-49-3
Record name 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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